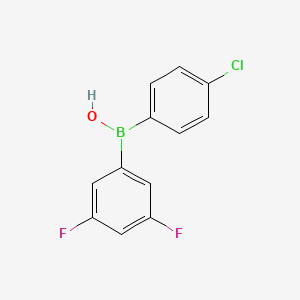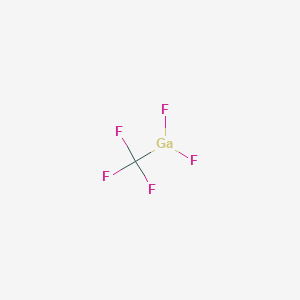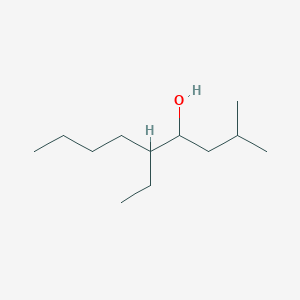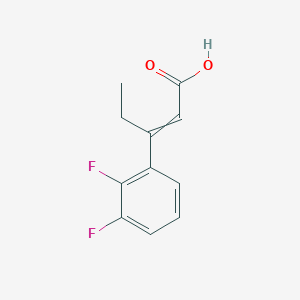
2,3-Dibromobutanedioyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromobutanedioyl dichloride is a chemical compound with the molecular formula C₄H₂Br₂Cl₂O₂. It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of two bromine atoms and two chlorine atoms attached to a butanedioyl (succinyl) backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromobutanedioyl dichloride typically involves the bromination of butanedioyl dichloride. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butanedioyl backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions
2,3-Dibromobutanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 2,3-dibromobutanedioyl derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized butanedioyl derivatives, while reduction and oxidation reactions can produce different brominated or chlorinated compounds.
科学的研究の応用
2,3-Dibromobutanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of 2,3-Dibromobutanedioyl dichloride involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biological systems, it can interact with proteins and enzymes, leading to modifications that affect their function.
類似化合物との比較
2,3-Dibromobutanedioyl dichloride can be compared with other similar compounds such as:
2,3-Dichlorobutanedioyl dichloride: Similar in structure but with chlorine atoms instead of bromine.
2,3-Dibromosuccinic acid: Lacks the dichloride functionality but has similar bromine substitution.
Succinyl chloride: A simpler compound with only chlorine atoms and no bromine.
The uniqueness of this compound lies in its dual halogenation, which provides distinct reactivity and versatility in chemical synthesis.
特性
CAS番号 |
856196-55-9 |
|---|---|
分子式 |
C4H2Br2Cl2O2 |
分子量 |
312.77 g/mol |
IUPAC名 |
2,3-dibromobutanedioyl dichloride |
InChI |
InChI=1S/C4H2Br2Cl2O2/c5-1(3(7)9)2(6)4(8)10/h1-2H |
InChIキー |
JIFATMSCIHKDCF-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)Cl)Br)(C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![(7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-yl)acetic acid](/img/structure/B14202942.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)


![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
![2-[(4-Hydroxy-3-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14202996.png)
![Methyl 14-[4-(4-methylbenzoyl)phenyl]tetradecanoate](/img/structure/B14202997.png)



![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)

